Quantified Selectivity of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine for Cytochrome P450 2C19 over 2E1 and 3A4
In a comparative in vitro profiling study of CYP inhibition, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine demonstrates a marked preference for inhibiting CYP2C19 (Ki = 50 nM) over CYP2E1 (IC50 = 50,000 nM) and CYP3A4 (IC50 = 2,490 nM) [1]. This selectivity profile is not a universal feature of the isoxazole scaffold and is highly dependent on the specific substitution pattern of the phenyl ring [2].
| Evidence Dimension | CYP Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | CYP2C19 Ki = 50 nM; CYP2E1 IC50 = 50,000 nM; CYP3A4 IC50 = 2,490 nM |
| Comparator Or Baseline | Baseline: Activity across three CYP isoforms within the same assay platform |
| Quantified Difference | ~1,000-fold selectivity for CYP2C19 over CYP2E1; ~50-fold selectivity for CYP2C19 over CYP3A4 |
| Conditions | Recombinant CYP2C19, human liver microsomes for CYP2E1/3A4, preincubation 3-5 min, substrates: 3-O-methylfluorescein (CYP2C19), chlorzoxazone (CYP2E1), midazolam (CYP3A4), detection by LC-MS/MS [1] |
Why This Matters
This high degree of selectivity for CYP2C19 over other major drug-metabolizing isoforms is critical for researchers designing probes or inhibitors with a reduced risk of CYP-mediated drug-drug interactions, a key consideration in lead optimization and chemical probe development.
- [1] BindingDB. (n.d.). BDBM50380510 (CHEMBL2018925): Affinity Data for CYP2C19, CYP2E1, and CYP3A4. Retrieved April 21, 2026. View Source
- [2] US Patent 2006/0142317 A1. (2006). Substituted oxazole derivatives and their use as tyrosine kinase inhibitors. View Source
